mismatch binding protein
Description
Properties
CAS No. |
146214-18-8 |
|---|---|
Molecular Formula |
C48H54N6O4 |
Synonyms |
mismatch binding protein |
Origin of Product |
United States |
Scientific Research Applications
Genetic Mutation Detection
Mismatch binding proteins have been effectively utilized in detecting genetic mutations. For instance:
- Cystic Fibrosis Gene Testing : A study demonstrated that the MutS protein could preferentially bind to heteroduplexes formed from PCR-amplified DNA containing mismatches associated with cystic fibrosis mutations. This binding was detected using gel mobility-shift assays, allowing for the identification of carriers of specific mutations such as the delta F508 deletion in the CFTR gene .
- Cancer Research : Mutations in mismatch repair genes are linked to various cancers, including hereditary non-polyposis colorectal cancer. The crystal structure of human MutS homologs has provided insights into how specific mutations can predispose individuals to cancer .
Role in Cancer Prevention
Mismatch repair is critical for preventing genetic instability, a hallmark of cancer. The following applications highlight this role:
- Tumor Suppression : Mismatch binding proteins like MSH2 and MSH6 are involved in repairing replication errors that could lead to tumorigenesis. Their dysfunction can result in increased mutation rates and cancer susceptibility .
- Therapeutic Targets : Understanding the mechanisms by which mismatch binding proteins operate can lead to novel therapeutic strategies aimed at enhancing their function or compensating for their loss in cancer cells .
Biotechnological Applications
The utility of mismatch binding proteins extends into biotechnology, particularly in genetic engineering and synthetic biology:
- Gene Editing : Mismatch binding proteins can be employed in CRISPR/Cas9 systems to enhance specificity and reduce off-target effects by ensuring accurate recognition and repair of mismatches during gene editing processes .
- High-Throughput Screening : Techniques utilizing mismatch binding proteins enable high-throughput screening methods for identifying mutations across large genomic libraries. This is particularly useful in functional genomics studies where understanding gene interactions is crucial .
Structural Studies and Mechanistic Insights
Recent advancements in structural biology have provided detailed insights into how mismatch binding proteins interact with DNA:
- Crystal Structures : High-resolution structures of MutS bound to mismatched DNA reveal how these proteins recognize and bind to specific mismatches through unique conformational changes and interactions with the DNA minor groove .
- Mechanistic Models : Studies have proposed various models explaining how mismatch binding leads to downstream repair processes, including the "stationary" and "moving" models that describe the dynamics between MutS and other repair proteins during mismatch correction .
Case Studies
Comparison with Similar Compounds
Comparison with Similar DNA Repair Complexes
MutSα (MSH2-MSH6) vs. MutSβ (MSH2-MSH3)
MutSβ’s preference for IDLs is critical in microsatellite stability, while MutSα’s high specificity for base mismatches underpins its role in correcting replication errors. Competition for MSH2 between the two complexes modulates repair priorities .
Prokaryotic MutS vs. Eukaryotic MutSα
| Feature | E. coli MutS | Human MutSα |
|---|---|---|
| Quaternary Structure | Homodimer | Heterodimer (MSH2-MSH6) |
| Mismatch Recognition | Single monomer (ADP-bound) | Coordinated MSH6-mediated binding |
| DNA Bending | ~60° kinking at mismatch site | Similar bending (~50–60°) |
| ATPase Activity | Drives conformational cycling | Regulates repair initiation |
The homodimeric bacterial MutS relies on asymmetric ADP binding for mismatch recognition, whereas MutSα uses MSH6’s Phe-X-Glu motif for selective mismatch engagement .
Comparison with Other DNA-Binding Proteins
AP Endonucleases (e.g., APE1)
AP endonucleases recognize abasic sites via a two-step mechanism: initial non-specific DNA binding followed by lesion-specific cleavage. Unlike MutSα, which bends DNA to expose mismatches, APE1 flips damaged nucleotides into its active site . Kinetic analyses reveal distinct $k_{cat}$ values: APE1 processes lesions at ~1.2 s$^{-1}$, while MutSα exhibits slower turnover due to repair complex assembly .
Small Molecules Targeting Mismatches
Small molecules like reserpine and cisplatinated DNA mimic MutSα binding by inducing similar conformational changes. Reserpine competes with DNA for the MSH2-MSH6 binding pocket, albeit requiring ~100 μM concentrations to displace DNA in vitro . Metallocomplexes (e.g., Ru(II) polypyridyl) selectively bind mismatches via intercalation, achieving sub-μM $K_D$ values comparable to MutSα .
Regulatory and Functional Interactors
microRNAs (e.g., miR-21)
miR-21 downregulates MSH2 and MSH6 expression by targeting their mRNA 3′UTRs, reducing MutSα levels and conferring chemoresistance in colorectal cancer. Overexpression of miR-21 decreases apoptosis in 5-FU-treated cells by 40–60% .
PCNA and ATPase Interactions
Proliferating cell nuclear antigen (PCNA) recruits MutSα to replication forks via MSH6’s PCNA-interacting peptide (PIP) domain. ATP hydrolysis by MutSα facilitates repair complex disassembly, contrasting with MutL endonucleases that require ATP for strand cleavage .
Structural and Functional Data Tables
Table 1: Mismatch Binding Affinities of MutSα
| Mismatch Type | $K_D$ (nM) | Sequence Context Influence |
|---|---|---|
| A:A | 9.0 | Enhanced by 3′ purine flanks |
| A:G | 13.7 | Sensitive to flanking 6-MI probes |
| G:T | 25.9 | Variable based on strand orientation |
| T:T | 50.2 | Least influenced by context |
Table 2: Phosphorylation Impact on MutSα Activity
| Kinase | Phosphorylation Site | Effect on Binding Affinity |
|---|---|---|
| Protein Kinase C | MSH6 (Ser) | 2-fold increase in $K_D$ |
| Casein Kinase II | MSH2 (Thr) | Restores nuclear localization |
Preparation Methods
Source Material Selection and Nuclear Extract Preparation
The initial step in MBP preparation involves selecting appropriate biological sources and isolating nuclear extracts. Human cell lines, such as HL-60 promyelocytic leukemia cells and HeLa cells, are commonly used due to their high proliferative rates and relevance to DNA repair studies. For example, HL-60-C-15 cell nuclear extracts were employed to identify a novel G/T mismatch-binding protein (nGTBP) through electrophoretic mobility shift assays (EMSAs) . Nuclear extract preparation typically involves cell lysis in hypotonic buffers, followed by differential centrifugation to separate cytoplasmic and nuclear fractions. Protease inhibitors and reducing agents are added to preserve protein integrity during extraction .
Chromatographic Purification Strategies
Chromatography remains the cornerstone of MBP purification, with multi-step protocols achieving high specificity. A study detailing the purification of a human MBP from HeLa cells utilized four sequential chromatographic steps: ion-exchange, heparin-Sepharose, DNA-cellulose, and affinity chromatography . The final affinity-purified fraction contained two polypeptides (160 kDa and 100 kDa), with the latter identified as a degradation product of the former. This protocol achieved a 4,500-fold purification, highlighting the necessity of combining orthogonal separation techniques to isolate MBPs from complex nuclear extracts (Table 1).
Table 1. Purification Summary of HeLa-Derived MBP
| Purification Step | Total Protein (mg) | Activity (Units/mg) | Purification (Fold) |
|---|---|---|---|
| Nuclear Extract | 3,000 | 0.02 | 1 |
| Ion-Exchange | 450 | 0.15 | 7.5 |
| Heparin-Sepharose | 30 | 1.2 | 60 |
| DNA-Cellulose | 1.5 | 12 | 600 |
| Affinity | 0.1 | 90 | 4,500 |
MutSalpha Purification from Human Cells
MutSalpha, a heterodimeric MBP comprising MSH2 and MSH6 subunits, is central to mismatch repair. A detailed protocol for its purification involves transfection of human embryonic kidney (HEK) 293T cells with MSH2 and MSH6 expression vectors, followed by nuclear extraction and tandem affinity chromatography . The purified protein retains DNA-binding activity, as demonstrated by gel-shift assays using oligonucleotide duplexes containing a single cisplatin-DNA adduct. Functional validation via ATPase activity assays confirmed that MutSalpha’s enzymatic activity is Mg²⁺-dependent and enhanced by single-stranded DNA .
UV Cross-Linking and Proteolytic Analysis
UV cross-linking is critical for identifying DNA-binding polypeptides within purified MBP fractions. In HeLa-derived MBPs, this technique confirmed that both the 160 kDa and 100 kDa polypeptides directly interact with G/T mismatches . Partial proteolytic digestion with trypsin or chymotrypsin further demonstrated that the 100 kDa fragment is a degradation product of the full-length 160 kDa protein, resolving earlier ambiguities about their relationship .
Functional Characterization: ATPase and Helicase Assays
MBPs often exhibit auxiliary enzymatic activities that support their repair functions. The HeLa-purified MBP demonstrated Mg²⁺-dependent ATPase activity, which increased 3-fold in the presence of single-stranded DNA . Helicase assays using a 34-mer oligonucleotide annealed to M13 phage DNA revealed ATP-dependent unwinding activity, suggesting that this MBP facilitates strand separation during mismatch repair . These functional assays are essential for correlating biochemical activity with biological role.
High-Throughput Mismatch-Binding Assays (SaMBA)
Recent advances in high-throughput screening, such as the Saturation Mismatch-Binding Assay (SaMBA), enable systematic analysis of MBP-DNA interactions. By introducing every possible single-base mismatch in transcription factor (TF) binding sites, SaMBA identifies mismatches that enhance binding affinity by pre-inducing structural distortions . For example, 10% of mismatches tested increased TF binding, with some converting non-specific sites into high-affinity targets . This approach provides insights into conformational penalties incurred during DNA-protein recognition.
Structural and Kinetic Analysis via Scatchard Plots
Quantitative binding studies using Scatchard analysis have been instrumental in determining the affinity of MBPs for mismatched DNA. For nGTBP, a dissociation constant (Kd) of 0.11 ± 0.10 nM was calculated, indicating ultra-high affinity for its target sequence . This method requires titrating fixed amounts of nuclear extract against varying concentrations of radiolabeled probe, followed by quantification of protein-DNA complexes via EMSA .
The preparation of MBPs has direct implications for understanding carcinogenesis and developing targeted therapies. For instance, nGTBP’s preference for G/T mismatches links it to repair pathways counteracting deamination-induced mutations, which are elevated in esophageal squamous carcinoma . Similarly, MutSalpha’s role in recognizing cisplatin-DNA adducts informs strategies to overcome chemotherapy resistance .
Q & A
Q. What are the core protein components required for mismatch-binding activity in human cells, and how do they interact mechanistically?
Mismatch-binding activity in humans requires the heterodimeric complex of hMSH2 (100 kDa) and GTBP (160 kDa, also termed hMSH6). These proteins form the MutSα complex, which directly recognizes mismatched bases. Structural studies reveal that GTBP contributes critical residues for mismatch specificity, while hMSH2 stabilizes DNA interactions. Tumor cell lines lacking either protein show complete loss of mismatch-binding activity, confirming their interdependence .
Q. How do mismatch-binding proteins distinguish mismatched DNA from homoduplex DNA at a molecular level?
MutSα employs a conserved phenylalanine residue in GTBP to intercalate at mismatch sites, inducing a kinked DNA conformation. This structural distortion facilitates ATPase domain activation, triggering downstream repair signaling. Surface plasmon resonance (SPR) studies show that MutSα binds mismatched DNA with 10–100× higher affinity than homoduplex DNA, driven by conformational changes upon mismatch recognition .
Q. What experimental methods are routinely used to quantify mismatch-binding affinity and specificity?
Key methods include:
- SPR/QCM : Measures real-time binding kinetics (association/dissociation rates) and affinity (KD). SPR detects mass changes, while QCM captures viscoelastic properties, providing complementary insights into binding architecture .
- Electrophoretic Mobility Shift Assay (EMSA) : Quantifies equilibrium binding constants by separating protein-DNA complexes from free DNA .
- Atomic Force Microscopy (AFM) : Visualizes protein-DNA complexes and calculates binding constants via statistical analysis of complex formation .
Advanced Research Questions
Q. How do post-translational modifications (e.g., phosphorylation) regulate mismatch-binding activity and repair efficiency?
Phosphorylation of MSH2 and MSH6 by protein kinase C (PKC) and casein kinase II (CK2) enhances MutSα’s mismatch-binding activity. Dephosphorylation via phosphatases (e.g., CIP, λ-PPase) reduces binding by >50%. Phosphorylation also facilitates nuclear translocation of MutSα after DNA damage, linking repair activation to cellular stress responses .
Q. Why do binding kinetics of human MutSα and bacterial MutS differ, and how does this impact experimental model selection?
Human MutSα exhibits slower DNA release kinetics compared to E. coli MutS due to differences in oligomerization. Bacterial MutD835R (monomeric mutant) follows a 1:1 binding model (KD = 31 nM), while human MutSα requires a two-state model to account for conformational heterogeneity. This divergence necessitates species-specific kinetic models when extrapolating in vitro data to human systems .
Q. How can Fluorescence Cross-Correlation Spectroscopy (FCCS) resolve functional defects in mismatch-binding protein variants associated with disease?
FCCS quantifies in vivo protein complex formation by measuring co-diffusion of fluorescently tagged partners (e.g., MSH2-MSH6). Pathogenic variants (e.g., BRCA1 RING/BRCT domain mutants) show reduced binding to partners like BARD1, correlating with impaired mismatch repair. FCCS achieves 90% concordance with ClinVar and AlphaMissense databases, offering a rapid (<48 hr) functional validation tool .
Q. What explains discrepancies between AFM- and EMSA-derived binding constants for MutS-DNA interactions?
AFM may underestimate binding constants if protein-DNA complexes dissociate during surface deposition. However, controlled studies show <20% variability between AFM and EMSA for MutS binding to T-bulge DNA, confirming method robustness. Discrepancies arise primarily with low-affinity interactions (e.g., homoduplex binding), where EMSA’s sensitivity limits detection .
Data Contradiction and Resolution
Q. How should researchers reconcile conflicting reports on the role of ATP in MutSα’s mismatch-binding activity?
ATP binding induces conformational shifts in MutSα, transitioning it from a mismatch-recognition state to a sliding clamp. However, SPR data show ATP hydrolysis accelerates DNA release, while single-molecule studies suggest ATP stabilizes transient interactions. These contradictions highlight context-dependent roles of ATP, requiring experimental distinction between ATP-binding vs. hydrolysis phases using non-hydrolysable analogs (e.g., ATPγS) .
Q. Why do transcriptomic and proteomic analyses of mismatch repair pathways show limited correlation, and how can this be addressed?
Only 10% of differentially expressed genes (DEGs) in mismatch repair pathways correspond to protein-level changes, as seen in Fusarium proliferatum studies. Post-transcriptional regulation (e.g., phosphorylation, microRNA targeting) and protein turnover rates contribute to this mismatch. Multi-omics integration (e.g., RNA-seq + mass spectrometry) and phosphoproteomics are recommended for comprehensive pathway analysis .
Methodological Best Practices
Q. What controls are essential for ensuring reproducibility in mismatch-binding assays?
- Negative Controls : Homoduplex DNA and mismatch-free competitor DNA to assess specificity.
- Kinetic Controls : Buffer-only injections in SPR/QCM to correct for bulk refractive index shifts.
- Protein Quality Checks : Size-exclusion chromatography (SEC) or native PAGE to confirm complex integrity .
Q. How can researchers validate the functional impact of MSH2/MSH6 variants identified in cancer genomics studies?
Combine FCCS (for binding partner assessment) with mismatch repair activity assays (e.g., in vitro G-T repair efficiency) and clinical data (e.g., microsatellite instability status). Hypermutated tumors with MSH2 loss show characteristic trinucleotide signatures (e.g., COSMIC Signature 6), providing orthogonal validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
